molecular formula C21H20ClN3O2 B2783543 1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 923132-10-9

1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2783543
CAS No.: 923132-10-9
M. Wt: 381.86
InChI Key: NXMDAKUGXDGLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a complex organic compound that belongs to the class of quinolinyl-pyrazoles This compound is characterized by the presence of a quinoline ring, a furan ring, and a pyrazole ring, making it a unique and versatile molecule

Preparation Methods

The synthesis of 1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-7-methylquinoline, which is then reacted with furan-2-carbaldehyde to form an intermediate. This intermediate undergoes cyclization with hydrazine to form the pyrazole ring.

Chemical Reactions Analysis

1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one can be compared with other quinolinyl-pyrazole derivatives, such as:

Properties

IUPAC Name

1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-12(2)21(26)25-18(11-17(24-25)19-5-4-8-27-19)15-10-14-7-6-13(3)9-16(14)23-20(15)22/h4-10,12,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMDAKUGXDGLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C(C)C)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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